Product packaging for Formic acid;hexane-1,6-diol(Cat. No.:CAS No. 61836-77-9)

Formic acid;hexane-1,6-diol

Cat. No.: B14551532
CAS No.: 61836-77-9
M. Wt: 210.22 g/mol
InChI Key: LNFAZKRUJNSUIQ-UHFFFAOYSA-N
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Description

Significance of Formic Acid as a C1 Feedstock and Hydrogen Donor in Organic Synthesis

Formic acid (HCOOH), the simplest carboxylic acid, is increasingly recognized for its pivotal role in modern organic synthesis, primarily as a sustainable C1 building block and an efficient hydrogen donor. dokumen.pubresearchgate.net Its potential as a bio-renewable feedstock, derivable from biomass or the catalytic hydrogenation of carbon dioxide, positions it as a key molecule in the transition away from petroleum-based raw materials. researchgate.net

As a C1 feedstock , formic acid provides a single carbon atom for various chemical transformations. It is valued as a source for methylation (–CH3), formylation (–CHO), and carboxylation (–COOH) reagents in the synthesis of a wide array of organic compounds, including important intermediates like formamides. dokumen.pub For instance, in the presence of specific catalysts, formic acid can serve as a liquid, easily handleable surrogate for carbon monoxide (CO) in carbonylation reactions, thereby avoiding the use of high-pressure gaseous CO. researchgate.net This has been demonstrated in the synthesis of aldehydes, ketones, and acids. researchgate.net

Furthermore, formic acid is a highly effective hydrogen donor in catalytic transfer hydrogenation (CTH) reactions. wikipedia.orgchemmethod.com This process involves the transfer of hydrogen from a donor molecule to a substrate, offering a milder and often more selective alternative to traditional hydrogenation using high-pressure molecular hydrogen (H₂). wikipedia.org Formic acid decomposes into hydrogen and carbon dioxide, with many efficient homogeneous and heterogeneous catalysts developed to facilitate this process at or near room temperature. rsc.org This property is not only crucial for the reduction of unsaturated bonds (C=C, C=O, C=N) in fine chemical synthesis but also establishes formic acid as a viable material for chemical hydrogen storage. rsc.orgencyclopedia.pubrsc.org Its liquid state and high volumetric hydrogen density (53.4 g L⁻¹) make it a safer and more convenient energy carrier compared to compressed hydrogen gas. encyclopedia.pub

Role of Hexane-1,6-diol as a Platform Chemical and Polymer Precursor

Hexane-1,6-diol, a linear diol with the chemical formula (CH₂CH₂CH₂OH)₂, is a versatile platform chemical and a critical monomer in the polymer industry. atamanchemicals.comatamanchemicals.com It is a white, water-soluble solid at room temperature, characterized by two primary hydroxyl groups at its terminal positions. solubilityofthings.comwikipedia.org This structure allows for rapid and predictable reactions, making it a valuable intermediate for a range of specialty chemicals. atamanchemicals.com

The primary application of hexane-1,6-diol is in the production of high-performance polymers. atamanchemicals.comwikipedia.org It serves as a fundamental building block for:

Polyurethanes: Used as a chain extender, hexane-1,6-diol imparts mechanical strength and high resistance to hydrolysis to the resulting polyurethane products. atamanchemicals.comatamanchemicals.com

Polyesters: The long hydrocarbon chain of hexane-1,6-diol enhances the flexibility and hardness of polyesters. atamanchemicals.comatamanchemicals.com It is a precursor for polyester (B1180765) polyols, which are then used in polyurethane elastomers, coatings, and adhesives. atamankimya.com

Acrylics: It is used as a monomer for acrylic and methacrylic oligomers, often in the form of hexanediol (B3050542) diacrylate (HDDA), which acts as a reactive diluent in UV coatings. atamanchemicals.comatamankimya.com

Beyond large-scale polymer production, hexane-1,6-diol is an intermediate in the synthesis of adhesives, sealants, plasticizers, and surfactants. solubilityofthings.comatamankimya.com Traditionally, it is produced industrially through the hydrogenation of adipic acid or its esters, which are derived from cyclohexane (B81311). atamanchemicals.comatamankimya.com However, significant research is underway to develop more sustainable, bio-based routes, for example, from the hydrogenolysis of the biomass-derived platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net

Conceptual Framework of Chemical Interactions between Carboxylic Acids and Diols in Advanced Synthesis

The fundamental chemical reaction between a carboxylic acid and an alcohol is esterification , which results in the formation of an ester and water. When a dicarboxylic acid reacts with a diol, this reaction can proceed at both ends of each molecule, leading to the formation of long-chain polymers known as polyesters. Similarly, the reaction between a simple carboxylic acid, like formic acid, and a diol, such as hexane-1,6-diol, leads to the formation of formate (B1220265) esters.

The direct esterification of a carboxylic acid with an alcohol is a reversible, equilibrium-limited reaction. mdpi.com To achieve high yields of the ester product, the equilibrium must be shifted to the right, typically by removing water from the reaction mixture or by using an excess of one of the reactants. mdpi.com

R-COOH + R'-OH ⇌ R-COOR' + H₂O

The reaction is generally slow and requires a catalyst. Common catalysts include strong mineral acids (e.g., sulfuric acid), but a wide variety of other catalytic systems have been developed to improve efficiency and selectivity under milder conditions. organic-chemistry.orgrsc.org These include:

Lewis acids: Metal salts like titanium tetrachloride (TiCl₄) or zirconocene (B1252598) complexes can activate the carboxylic acid group. mdpi.comresearchgate.net

Coupling reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the Steglich esterification activate the carboxylic acid, allowing the reaction to proceed under mild, neutral conditions. rsc.org

Solid acid catalysts: Materials like silica (B1680970) chloride or macroporous polymeric acid catalysts offer the advantage of easy separation and recycling. organic-chemistry.org

In the specific case of formic acid and hexane-1,6-diol, the reaction would yield hexane-1,6-diyl diformate. The reactivity of the primary hydroxyl groups on hexane-1,6-diol facilitates this transformation. atamanchemicals.com The principles of esterification catalysis are directly applicable, and the choice of catalyst and reaction conditions would determine the efficiency of the synthesis. organic-chemistry.orgresearchgate.net

Research Scope and Emerging Directions in the Chemistry of Formic Acid and Hexane-1,6-diol Derived Species

The combined chemistry of formic acid and hexane-1,6-diol, while rooted in classical esterification, is finding new applications in modern sustainable synthesis. Research is moving beyond simple ester formation to explore their synergistic use in catalytic processes.

One emerging area is the use of formic acid as a sustainable hydrogen source for the synthesis and modification of diols and their derivatives. For example, research has demonstrated the direct synthesis of 1,6-hexanediol (B165255) from the biomass-derived platform molecule 5-hydroxymethylfurfural (HMF) using formic acid as the in-situ hydrogen donor. researchgate.net In a study using a palladium supported on zirconium phosphate (B84403) (Pd/ZrP) catalyst, a 43% yield of 1,6-hexanediol was achieved from HMF at 140 °C, showcasing a pathway that combines biomass conversion with a safe and easy-to-handle hydrogen source. researchgate.net

Furthermore, the reaction of formic acid with alcohols, including diols, is being explored for the synthesis of formaldehyde (B43269) surrogates. Catalytic systems using ruthenium complexes have been developed to produce dialkoxymethanes from formic acid and various alcohols. d-nb.info This line of research presents formic acid as a C1 building block for creating valuable chemical intermediates. d-nb.info

The development of advanced catalytic systems that can efficiently mediate the reactions between these two platform chemicals is a key research focus. This includes designing catalysts that are robust, recyclable, and can operate under mild, environmentally benign conditions, aligning with the principles of green chemistry. chemmethod.com Future directions will likely involve the one-pot synthesis of polyesters or other valuable chemicals directly from biomass-derived feedstocks, using formic acid as both a reactant and a reducing agent, and hexane-1,6-diol as a key structural component.

Data Tables

Table 1: Properties of Formic Acid and Hexane-1,6-diol

PropertyFormic AcidHexane-1,6-diol
IUPAC Name Methanoic acidHexane-1,6-diol
CAS Number 64-18-6629-11-8
Molecular Formula CH₂O₂C₆H₁₄O₂
Molar Mass 46.03 g/mol 118.17 g/mol
Appearance Colorless liquidColorless to white solid
Melting Point 8.4 °C40-43 °C
Boiling Point 100.8 °C250 °C
Key Applications C1 Feedstock, Hydrogen Donor, PreservativePolymer Precursor, Plasticizer, Chemical Intermediate

Source: Data compiled from multiple chemical databases.

Table 2: Research Findings in the Catalytic Conversion of HMF to 1,6-Hexanediol using Formic Acid

CatalystSupportHydrogen SourceTemperatureMax. Yield of 1,6-HDOReference
PdZirconium Phosphate (ZrP)Formic Acid140 °C43% researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O6 B14551532 Formic acid;hexane-1,6-diol CAS No. 61836-77-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61836-77-9

Molecular Formula

C8H18O6

Molecular Weight

210.22 g/mol

IUPAC Name

formic acid;hexane-1,6-diol

InChI

InChI=1S/C6H14O2.2CH2O2/c7-5-3-1-2-4-6-8;2*2-1-3/h7-8H,1-6H2;2*1H,(H,2,3)

InChI Key

LNFAZKRUJNSUIQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCO.C(=O)O.C(=O)O

Origin of Product

United States

Synthetic Strategies and Derivatization Pathways of Hexane 1,6 Diol Formates

Direct Esterification of Hexane-1,6-diol with Formic Acid

Direct esterification is a common and straightforward method for the synthesis of esters, involving the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. In the case of hexane-1,6-diol and formic acid, the reaction can yield either the monoformate or the diformate, depending on the reaction conditions and stoichiometry of the reactants.

Equilibrium Considerations in Formate (B1220265) Ester Formation

HO(CH₂)₆OH + HCOOH ⇌ HO(CH₂)₆OCHO + H₂O (Monoformate formation)

HO(CH₂)₆OCHO + HCOOH ⇌ OHC(CH₂)₆OCHO + H₂O (Diformate formation)

To achieve a high yield of the desired formate ester, the equilibrium must be shifted to the product side. According to Le Chatelier's principle, this can be accomplished by several methods:

Removal of Water: The continuous removal of water, a byproduct of the reaction, is a highly effective method to drive the equilibrium towards the formation of the ester. This is often achieved through techniques such as azeotropic distillation using a suitable solvent (e.g., toluene (B28343) or cyclohexane) and a Dean-Stark apparatus.

Use of Excess Reactant: Employing a stoichiometric excess of one of the reactants, typically the less expensive one (in this case, often formic acid), can also shift the equilibrium to favor product formation.

Catalytic Approaches for Enhanced Esterification Efficiency

The rate of esterification is typically slow under uncatalyzed conditions, necessitating the use of a catalyst to achieve a reasonable reaction rate. Both homogeneous and heterogeneous catalysts are employed for esterification reactions.

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used homogeneous catalysts. They are effective in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. However, the use of these catalysts can present challenges in terms of product separation, catalyst recovery, and potential for side reactions and corrosion.

Heterogeneous Catalysts: Solid acid catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and often higher selectivity with reduced corrosion issues. Examples of heterogeneous catalysts that could be effective for the esterification of hexane-1,6-diol with formic acid include:

Ion-exchange resins: Acidic resins, such as those of the sulfonic acid type (e.g., Amberlyst-15), provide a solid support for the acidic functional groups and are widely used in esterification processes.

Zeolites and Clays: These materials possess acidic sites within their porous structures and can act as effective and shape-selective catalysts.

Metal oxides: Acidic metal oxides, such as zirconia and titania, can also catalyze esterification reactions.

The choice of catalyst depends on factors such as the desired reaction temperature, the specific ester being synthesized (mono- or di-ester), and considerations for process efficiency and environmental impact.

Synthesis of 1,6-Hexanediol (B165255) Monoformate

The selective synthesis of 1,6-hexanediol monoformate requires careful control of the reaction conditions to favor the reaction of only one of the hydroxyl groups of the diol. The primary strategy for achieving high selectivity for the monoester is to control the stoichiometry of the reactants. By using a molar ratio of hexane-1,6-diol to formic acid of 1:1 or a slight excess of the diol, the probability of the second hydroxyl group reacting is minimized.

Illustrative Reaction Conditions for Monoester Synthesis:

ParameterCondition
Reactants Hexane-1,6-diol, Formic Acid
Molar Ratio (Diol:Acid) 1:1 to 1.2:1
Catalyst p-Toluenesulfonic acid or an acidic ion-exchange resin
Solvent Toluene (for azeotropic water removal)
Temperature 80-110 °C
Reaction Time 2-6 hours

Note: This data is illustrative and based on general principles of monoester synthesis from diols.

The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the relative amounts of unreacted diol, monoformate, and diformate.

Synthesis of 1,6-Hexanediol Diformate

For the synthesis of 1,6-hexanediol diformate, the objective is to ensure that both hydroxyl groups of the diol undergo esterification. This is typically achieved by using a molar excess of formic acid, for instance, a molar ratio of hexane-1,6-diol to formic acid of 1:2.2 or higher. The excess formic acid helps to drive the reaction to completion.

Illustrative Reaction Conditions for Diester Synthesis:

ParameterCondition
Reactants Hexane-1,6-diol, Formic Acid
Molar Ratio (Diol:Acid) 1:2.2 to 1:3
Catalyst Sulfuric acid or a solid acid catalyst
Solvent Cyclohexane (B81311) (for azeotropic water removal)
Temperature 90-120 °C
Reaction Time 4-8 hours

Note: This data is illustrative and based on general principles of diester synthesis from diols.

Similar to the monoformate synthesis, the reaction is typically carried out with continuous removal of water to shift the equilibrium towards the diformate product.

Alternative Synthetic Routes to Formic Acid-Derived Hexane-1,6-diol Systems

Besides direct esterification, other synthetic methodologies can be employed to produce formate esters of hexane-1,6-diol. Transesterification is a notable alternative route.

Transesterification Processes Involving Formates

Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. In the context of synthesizing hexane-1,6-diol formates, this would involve reacting a simple formate ester, such as methyl formate or ethyl formate, with hexane-1,6-diol. The reaction is typically catalyzed by an acid or a base.

General Transesterification Reaction:

R'OCHO + HO(CH₂)₆OH ⇌ HO(CH₂)₆OCHO + R'OH (Monoformate formation)

HO(CH₂)₆OCHO + R'OCHO ⇌ OHC(CH₂)₆OCHO + R'OH (Diformate formation)

Where R' is a simple alkyl group (e.g., methyl or ethyl).

An advantage of transesterification is that the equilibrium can be driven forward by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. This can be particularly advantageous when the removal of water in direct esterification is challenging.

Factors Influencing Transesterification:

Catalyst: Both acid catalysts (e.g., sulfuric acid, p-TSA) and base catalysts (e.g., sodium methoxide, potassium carbonate) can be used. The choice of catalyst depends on the specific reactants and desired reaction conditions.

Temperature: The reaction temperature is chosen to allow for a reasonable reaction rate while also facilitating the removal of the alcohol byproduct without significant loss of the formate ester reactant.

Reactant Ratio: The molar ratio of the formate ester to hexane-1,6-diol can be adjusted to favor the formation of either the monoformate or the diformate.

While specific studies on the transesterification of simple formates with hexane-1,6-diol are not extensively documented, the principles are well-established in the synthesis of other esters, such as in biodiesel production where triglycerides are transesterified with methanol.

Biocatalytic Esterification Approaches for Formate Synthesis

Biocatalytic esterification has emerged as a proficient and sustainable alternative to conventional chemical methods for the synthesis of formate esters. This approach utilizes enzymes, most commonly lipases, as catalysts to facilitate the esterification reaction between an alcohol and formic acid. The mild reaction conditions, high selectivity, and reduced environmental impact associated with biocatalysis make it an attractive strategy for producing high-purity formate esters, including those of hexane-1,6-diol.

The enzymatic synthesis of hexane-1,6-diol formates involves the reaction of hexane-1,6-diol with formic acid in the presence of a lipase (B570770). Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are highly efficient biocatalysts that can reverse their natural hydrolytic function to perform ester synthesis in non-aqueous or low-water environments. The reaction can lead to the formation of two primary products: hexane-1,6-diol monoformate and hexane-1,6-diol diformate.

A key advantage of using lipases is their regioselectivity, which is the ability to selectively catalyze reactions at a specific position on a multifunctional substrate. rsc.org In the case of a symmetric diol like hexane-1,6-diol, the enzyme can preferentially acylate one of the primary hydroxyl groups, leading to a high yield of the monoester. researchgate.netrsc.org Further reaction can then lead to the formation of the diester. The selectivity between mono- and di-esterification can often be controlled by manipulating the reaction parameters.

The most widely used and effective biocatalyst for such esterifications is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435. rsc.orgnih.gov Its immobilization on a macroporous acrylic resin enhances its stability and allows for easy recovery and reuse, which is crucial for developing economically viable processes. rsc.org

The general mechanism for lipase-catalyzed esterification follows a Ping-Pong Bi-Bi kinetic model. In this mechanism, the formic acid first acylates a serine residue in the active site of the lipase, forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, the hydroxyl group of hexane-1,6-diol attacks the acyl-enzyme complex, leading to the formation of the formate ester and regeneration of the free enzyme.

Several factors critically influence the efficiency and selectivity of the biocatalytic process, including the choice of solvent, reaction temperature, substrate molar ratio, and enzyme concentration. Organic solvents are typically used to solubilize the substrates and shift the reaction equilibrium towards ester synthesis by removing the water produced. The choice of solvent can also impact the enzyme's activity and selectivity. nih.gov

Detailed research into the enzymatic synthesis of various formate esters provides a strong basis for optimizing the production of hexane-1,6-diol formates. Studies have systematically investigated the impact of different reaction parameters to maximize conversion yields.

Table 1: Optimization of Reaction Parameters for the Enzymatic Synthesis of Octyl Formate using Novozym 435 This table presents data from a study on the synthesis of a different formate ester, octyl formate, which serves as a representative example of the optimization process applicable to hexane-1,6-diol formate synthesis.

Click to view interactive data table
ParameterConditionConversion Yield (%)
Enzyme Concentration (g/L) 533.23
1065.64
1570.55
2065.49
Molar Ratio (Formic Acid:Octanol) 1:170.55
1:376.17
1:576.07
1:780.71
Temperature (°C) 2065.40
3070.47
4080.71
5075.82
Solvent Tetrahydrofuran65.64
1,2-Dichloroethane (B1671644)96.51
Cyclohexane80.71
n-Heptane75.82
iso-Octane70.55

Further research has also been conducted to identify the optimal conditions for the synthesis of other commercially valuable formate esters, such as phenethyl formate. These studies reinforce the effectiveness of Novozym 435 and provide additional insights into the reaction conditions that favor high conversion rates.

Table 2: Influence of Reaction Conditions on the Synthesis of Phenethyl Formate Catalyzed by Novozym 435 This table illustrates the optimization of process variables for the synthesis of phenethyl formate, providing a model for the development of a biocatalytic process for hexane-1,6-diol formates.

Click to view interactive data table
ParameterConditionConversion Yield (%)
Enzyme Concentration (g/L) 510.68
1047.83
1555.87
2054.17
Molar Ratio (Formic Acid:Phenethyl Alcohol) 1:155.87
1:365.49
1:573.64
1:771.43
Temperature (°C) 2070.11
3071.40
4073.64
5070.05
Solvent 1,2-Dichloroethane95.92
Toluene92.83

By leveraging the findings from these related systems, a biocatalytic process for the synthesis of hexane-1,6-diol formates can be effectively designed. The use of Novozym 435 as a catalyst, in an appropriate organic solvent like 1,2-dichloroethane or toluene, at a temperature of around 40°C, and with an excess of the alcohol component, is expected to yield high conversions of formic acid into the desired mono- and di-formate esters of hexane-1,6-diol. The ability to control the degree of esterification through process optimization further highlights the potential of biocatalysis in the selective synthesis of these compounds.

Advanced Catalytic Systems and Methodologies in Formic Acid/hexane 1,6 Diol Chemistry

Heterogeneous Catalysis for Hexane-1,6-diol Synthesis Utilizing Formic Acid as a Hydrogen Source

Heterogeneous catalysts are pivotal in the conversion of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) to 1,6-hexanediol (B165255) (HDO), with formic acid serving as an in-situ hydrogen donor. These solid catalysts offer advantages in separation and reusability, crucial for industrial applications.

Palladium-based catalysts have demonstrated notable efficacy in the hydrogenolysis of HMF to HDO. A key example is the palladium supported on zirconium phosphate (B84403) (Pd/ZrP) catalyst, which facilitates the direct synthesis of HDO from HMF at atmospheric pressure using formic acid. frontiersin.orgnih.gov Research has shown that a 7 wt% Pd/ZrP catalyst can achieve a 42.5% yield of 1,6-hexanediol with nearly complete HMF conversion. researchgate.net The reaction is typically conducted at temperatures around 413 K. nih.govresearchgate.net The ZrP support's specific Brønsted acidity is crucial for effectively cleaving the C-O bond within the furan (B31954) ring of HMF. nih.gov

Another significant palladium-based catalyst is palladium on silica (B1680970) (Pd/SiO2). This catalyst is often used in dual-layer systems, for instance, in combination with Ir-ReOx/SiO2 in a fixed-bed reactor. frontiersin.orgrsc.org In such a setup, the Pd/SiO2 layer is responsible for the initial hydrogenation of HMF to intermediates like 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). researchgate.net

Interactive Data Table: Performance of Palladium-Based Catalysts in HDO Synthesis

CatalystSupportHydrogen SourceTemperature (K)HDO Yield (%)HMF Conversion (%)Reference
7 wt% PdZrPFormic Acid41342.5~100 researchgate.net
PdZrPFormic Acid41343Not specified nih.gov
Pd + Ir-ReOxSiO2H237357.8Not specified rsc.org

The efficiency of supported catalysts in converting HMF to HDO is significantly enhanced by the synergistic interaction between Brønsted acid sites on the support and the metallic centers of the catalyst. The Brønsted acidity of supports like zirconium phosphate (ZrP) plays a direct role in the hydrogenolytic ring opening of HMF by accelerating the cleavage of the C-O bond in the furan ring. nih.govresearchgate.net

In the Pd/ZrP system, the dissociation of formic acid on the catalyst surface provides the in-situ hydrogen required for the reaction. frontiersin.org The acidic nature of the ZrP support facilitates the adsorption of key intermediates through electrostatic interactions, promoting the subsequent hydrogenation steps catalyzed by the palladium metal centers. frontiersin.org Similarly, for catalysts like Pd/SiO2 used in aqueous environments, the presence of water can generate Brønsted acidic sites on the catalyst surface, which are determinantal for the formation of 1,6-HDO. rsc.orgresearchgate.net The combination of these acidic and metallic functions on a single catalyst or in a dual-catalyst system is a key strategy for achieving high yields of HDO.

For the continuous production of 1,6-hexanediol, multilayered catalytic systems within fixed-bed reactors offer a promising approach. rsc.org A notable example is the use of a double-layered catalyst bed of Pd/SiO2 and Ir-ReOx/SiO2. researchgate.net In this system, the upper layer of Pd/SiO2 facilitates the initial hydrogenation of HMF to 2,5-bishydroxymethyltetrahydrofuran (BHMTHF). researchgate.net The subsequent hydrogenolysis of BHMTHF to 1,6-HDO occurs over the bottom layer of Ir-ReOx/SiO2. researchgate.net

A critical aspect of heterogeneous catalysis is the stability and regenerability of the catalysts. Deactivation of palladium catalysts can occur through several mechanisms, including sintering of metal particles, coking (deposition of carbonaceous residues), poisoning by impurities, and leaching of the active metal into the reaction medium. researchgate.netscispace.com

In the context of HDO synthesis from HMF using formic acid, the Pd/ZrP catalyst has demonstrated good reusability, maintaining its activity for up to five cycles. researchgate.net However, long-term stability can be a concern. For instance, in the double-layered Pd/SiO2 + Ir-ReOx/SiO2 system, a gradual decrease in HDO yield was observed over 24 hours of continuous operation, which was attributed to the leaching of the ReOx component. researchgate.net

Understanding the deactivation mechanisms is crucial for developing effective regeneration strategies. Regeneration often involves treatments to remove coke or redisperse the metal particles. scispace.com Further research into the causes of deactivation, such as the potential for palladium to form inactive Pd(0) species, is necessary to enhance the longevity and economic viability of these catalytic systems.

Homogeneous Catalysis in Reactions Involving Formic Acid and Hexane-1,6-diol Precursors

While heterogeneous catalysis dominates the landscape of HDO production, homogeneous systems, particularly those involving advanced catalyst designs, are also being explored.

Metal-Organic Frameworks (MOFs) are porous crystalline materials that can serve as hosts for encapsulating catalytically active metal nanoparticles. eurekalert.orgnih.gov This encapsulation can prevent the aggregation and leaching of metal particles, thereby enhancing catalyst stability and activity. eurekalert.org The tunable pore size and structure of MOFs allow for control over the access of reactants to the active sites, potentially leading to improved selectivity. acs.org

In the context of reactions involving formic acid, MOFs have been investigated for their ability to facilitate CO2 reduction to formic acid. mdpi.com For instance, MOF-253, which contains bipyridine coordination sites, can chelate transition metals like palladium and promote formic acid generation. mdpi.com While the direct application of MOF-encapsulated catalysts for the synthesis of hexane-1,6-diol from its precursors using formic acid is an emerging area, the principles of catalyst encapsulation within MOFs offer a promising avenue for developing novel, highly stable, and selective homogeneous or heterogenized homogeneous catalysts for this transformation. whiterose.ac.uknih.gov The encapsulation of ultrafine palladium or platinum nanoparticles within the shallow layers of MOFs has been shown to be effective for various hydrogenation reactions, suggesting their potential applicability in the HDO synthesis pathway. eurekalert.org

Iridium-Catalyzed Dehydrogenative Decarbonylation

Iridium-based catalysts have demonstrated significant efficacy in the dehydrogenation of formic acid to produce hydrogen gas and carbon dioxide. This process is a cornerstone of hydrogen storage and delivery technologies. Concurrently, iridium catalysis is also employed in the dehydrogenative decarbonylation of primary alcohols, such as hexane-1,6-diol. rsc.org This reaction can liberate a mixture of carbon monoxide (CO) and molecular hydrogen (H₂), effectively generating syngas from a renewable liquid source. rsc.org

In a combined system, hexane-1,6-diol has been identified as an optimal alcohol substrate for the ex situ delivery of syngas in a two-chamber reactor setup. rsc.org The gas mixture is generated in one chamber via an iridium-catalyzed dehydrogenative decarbonylation and is then utilized in a second chamber for subsequent chemical transformations like hydroformylation. rsc.org This methodology allows for the use of the gaseous products without requiring high-pressure gas cylinders. Research has shown that using hexane-1,6-diol as the syngas source can lead to moderate to excellent yields in subsequent rhodium-catalyzed hydroformylation of olefins. rsc.org The pressure within the closed system during these transformations remains relatively low, typically between 1.5 and 2.4 bar. rsc.org

Formic acid can also serve as a hydrogen source for various iridium-catalyzed reductive transformations, such as the reductive amination of organic acids. rsc.org The synergy between the dehydrogenation of formic acid and the transformations of diols or their precursors underscores the versatility of iridium catalysts in atom-economical processes.

Table 1: Iridium-Catalyzed Reactions Involving System Components

Catalyst System Substrate Reaction Type Products Key Findings
Iridium Complex Hexane-1,6-diol Dehydrogenative Decarbonylation CO, H₂ (Syngas) Optimal alcohol for ex situ syngas generation for hydroformylation reactions. rsc.org

Ruthenium and Iron Catalysts for Transfer Hydrogenation from Formic Acid

Transfer hydrogenation is a powerful technique in organic synthesis that utilizes a hydrogen donor molecule in place of gaseous H₂. Formic acid is an excellent hydrogen donor in these reactions, decomposing into H₂ and CO₂. Ruthenium complexes are particularly effective catalysts for this process. nih.gov Ruthenium-catalyzed transfer hydrogenation using formic acid as the terminal reductant allows for the reductive C-C coupling of various unsaturated reactants with aldehydes. nih.gov

This methodology can be applied to the synthesis of diols by reducing dicarbonyl precursors. The process is highly atom-economical and avoids the hazards associated with high-pressure hydrogen gas. While iron catalysts are also explored for transfer hydrogenation, ruthenium-based systems have been more extensively developed for C-C bond-forming reactions using formic acid. nih.gov Mechanistic studies indicate that the process often involves the formation of a ruthenium-hydride intermediate, which then delivers the hydride to the substrate. rsc.org The efficiency of these catalysts can be high, with some ruthenium complexes achieving high turnover numbers (TON) and turnover frequencies (TOF) at ambient temperatures. rsc.org

Table 2: Performance of Ruthenium Catalysts in Formic Acid Dehydrogenation

Catalyst Conditions Turnover Frequency (TOF) Turnover Number (TON) Selectivity

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis. Enzymes operating under mild conditions can facilitate complex transformations relevant to formic acid and hexane-1,6-diol chemistry.

Alcohol Dehydrogenase (ADH) and Formate (B1220265) Dehydrogenase (FDH) Systems

A common challenge in enzymatic reductions is the high cost of the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor, which is consumed stoichiometrically. A coupled system utilizing Formate Dehydrogenase (FDH) and an Alcohol Dehydrogenase (ADH) provides an elegant solution for in situ cofactor regeneration.

In this system, FDH, often sourced from organisms like Candida boidinii, catalyzes the irreversible oxidation of formate (the conjugate base of formic acid) to carbon dioxide. rsc.orgmdpi.com This oxidation is coupled to the reduction of NAD⁺ to NADH. The regenerated NADH is then used by an ADH to reduce a carbonyl substrate, such as a dialdehyde (B1249045) or diketone, to the corresponding diol, like hexane-1,6-diol. This cyclic process allows a catalytic amount of the expensive NAD⁺/NADH cofactor to facilitate a large number of reductions. FDH has also been shown to be capable of selectively cleaving formic acid esters to produce the corresponding alcohol and CO₂, a reaction that proceeds with full conversion. rsc.org

Enzymatic Conversion of Carbon Dioxide to Formic Acid as a Precursor

To further enhance the sustainability of these processes, the formic acid itself can be generated from carbon dioxide, a readily available greenhouse gas. The enzymatic reduction of CO₂ to formic acid is catalyzed by Formate Dehydrogenase (FDH) in the presence of a hydride donor, typically the NADH cofactor. dtu.dkunica.it This reaction effectively runs the cofactor regeneration cycle in reverse, fixing CO₂ into a usable C1 chemical. dtu.dk

The efficiency of this conversion can be limited by the low solubility of CO₂ in aqueous solutions. researchgate.net To overcome this, researchers have coupled the reaction with the enzyme carbonic anhydrase (CA), which rapidly catalyzes the hydration of CO₂ to bicarbonate (HCO₃⁻). researchgate.netresearchgate.net The more soluble bicarbonate can then be more efficiently reduced by FDH, leading to a significant increase in the production rate of formic acid. researchgate.net Studies have shown that the addition of CA can increase the formic acid production rate by a factor of 4.2. researchgate.net

Table 3: Enzymatic Systems for CO₂ to Formic Acid Conversion

Enzyme System Cofactor Key Feature Finding
Formate Dehydrogenase (FDH) Natural (NADH) or Artificial Direct reduction of CO₂ Artificial cofactors can exhibit higher catalytic efficiency than natural NADH. unica.it

One-Pot Biocatalytic Cascade Processes for Diol Synthesis

One-pot cascade reactions, where multiple enzymatic steps occur sequentially in a single reactor, maximize process efficiency by minimizing intermediate isolation, purification steps, and waste generation. sciepublish.com Such cascades have been designed for the synthesis of diols from various precursors. rsc.orgacs.org

For the synthesis of hexane-1,6-diol, a multi-enzyme cascade can be envisioned starting from a precursor like cyclohexane (B81311) or adipic acid. rsc.org For instance, a microbial consortium composed of different engineered E. coli cell modules can be used to convert cyclohexane to hexane-1,6-diol in a one-pot, one-step manner under mild conditions. rsc.org In such systems, a monooxygenase might first hydroxylate the substrate, followed by an alcohol dehydrogenase to perform a second oxidation or reduction. Throughout this cascade, an FDH/formate system can be integrated to ensure a continuous supply of the NADH cofactor required by the dehydrogenases or monooxygenases. sciepublish.comresearchgate.net These integrated systems represent a frontier in sustainable chemical manufacturing, providing a direct route from simple precursors to valuable diols. rsc.orgd-nb.info

Mechanistic Investigations of Formic Acid Hexane 1,6 Diol Reactions

Elucidation of Esterification Reaction Mechanisms

The reaction between a carboxylic acid, such as formic acid, and an alcohol, like hexane-1,6-diol, to form an ester is known as Fischer esterification. masterorganicchemistry.comvnaya.com This process is an equilibrium reaction that is typically catalyzed by an acid. masterorganicchemistry.commasterorganicchemistry.com In the context of a diol like hexane-1,6-diol, the reaction can proceed at one or both of the alcohol groups to form a monoester or diester, respectively. The mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid. jove.com

The Fischer esterification mechanism proceeds through a series of reversible steps involving a key tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Mechanism Steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of formic acid by an acid catalyst. vnaya.commasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol group of hexane-1,6-diol acts as a nucleophile and attacks the activated carbonyl carbon. jove.com This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol group) to one of the hydroxyl groups. masterorganicchemistry.com This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The intermediate then eliminates a molecule of water, and the carbonyl double bond is reformed. masterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com

Computational studies, such as those employing Transition State Theory (TST), help in understanding the kinetics and energetics of these reaction pathways. researchgate.net Vibrational spectroscopy has been used to identify pre-reactive hydrogen-bonded complexes between formic acid and alcohols, which exist before the transition state for esterification is reached. rsc.orgnih.gov The formation of these complexes can influence the reaction barrier. rsc.org

Acid catalysis is crucial for the Fischer esterification to proceed at a reasonable rate. masterorganicchemistry.comvnaya.com The catalyst, typically a strong acid like sulfuric acid or tosic acid, serves two primary purposes. masterorganicchemistry.com First, it protonates the carbonyl group of the formic acid, thereby activating it for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com Without this activation, the carbonyl carbon is not electrophilic enough to react with the alcohol. masterorganicchemistry.com

Second, the acid facilitates the removal of the hydroxyl group by protonating it to form water, which is a much better leaving group than the hydroxide (B78521) ion (HO⁻). masterorganicchemistry.commasterorganicchemistry.com The entire process is an equilibrium, and the reaction can be driven towards the ester product by using an excess of one reactant (typically the alcohol) or by removing water as it is formed. masterorganicchemistry.com Density functional theory (DFT) calculations suggest that the protonation of the carboxylic acid's hydroxyl-oxygen is the rate-controlling step, leading to the generation of a highly active acylium ion intermediate. rsc.org

Hydrogenolysis and Transfer Hydrogenation Mechanisms for Hexane-1,6-diol Formation

Formic acid is considered a promising liquid organic hydrogen carrier due to its high hydrogen content (4.4 wt%), low toxicity, and stability. bohrium.comresearchgate.net It can be catalytically decomposed through two main pathways: dehydrogenation to produce hydrogen (H₂) and carbon dioxide (CO₂), or dehydration to produce water and carbon monoxide (CO). nih.govmdpi.com For hydrogenation applications, selective dehydrogenation is desired.

Dehydrogenation Reaction: HCOOH → H₂ + CO₂ nih.gov

This reaction is facilitated by various heterogeneous catalysts, particularly those based on noble metals like palladium (Pd) and platinum (Pt), often supported on carbon. mdpi.comacs.org The reaction conditions, such as temperature, formic acid concentration, and the nature of the catalyst, strongly influence the rate and selectivity of hydrogen production. mdpi.com For instance, a Pd on templated carbon catalyst has shown high efficiency for CO-free H₂ generation even at room temperature. mdpi.com The presence of additives like sodium formate (B1220265) can significantly enhance the rate of hydrogen generation. mdpi.com

Table 1: Performance of Various Catalysts in Formic Acid Dehydrogenation

The conversion of furanic compounds, such as HMF, into aliphatic diols like hexane-1,6-diol requires the cleavage of C-O bonds within the furan (B31954) ring. pku.edu.cnccspublishing.org.cn This ring-opening is a crucial and challenging step in biomass valorization. mdpi.comfrontiersin.org The process typically involves initial hydrogenation of the furan ring followed by hydrogenolysis.

The acidic environment plays a pivotal role in the hydrogenolysis of furanic compounds to diols. mdpi.com Specifically, Brønsted acid sites on the catalyst support have been shown to effectively accelerate the cleavage of the C-O bond in the furan ring. nih.govresearchgate.net

In the conversion of HMF to hexane-1,6-diol, a palladium catalyst supported on zirconium phosphate (B84403) (Pd/ZrP) demonstrated high efficacy. nih.govresearchgate.net The specific Brønsted acidity of the ZrP support was found to be crucial for promoting the furan ring-opening process. researchgate.net The acidic sites facilitate the dehydration and rearrangement steps necessary to break the cyclic ether structure. mdpi.com The synergy between the metal sites (e.g., Pd), which catalyze the hydrogenation steps and the decomposition of formic acid, and the acidic sites of the support, which promote C-O bond cleavage, is essential for the selective production of hexane-1,6-diol. researchgate.netrsc.org The presence of an acid can also catalyze the hydrolysis of furanic compounds, which can be a competing or intermediate step in the pathway to ring-opened products. researchgate.net

Kinetic Studies and Rate Law Determination

The existing body of chemical literature extensively covers the kinetics of esterification reactions involving hexane-1,6-diol with other carboxylic acids, most notably dicarboxylic acids such as adipic acid in the context of polyesterification. Similarly, the kinetics of formic acid esterification with various simple alcohols have been studied. However, the intersection of these two specific reactants, formic acid and hexane-1,6-diol, appears to be an area that has not been subjected to detailed kinetic analysis in published research.

Consequently, it is not possible to provide detailed research findings, data tables, or a determined rate law for the reaction between formic acid and hexane-1,6-diol. The information required to construct an authoritative and scientifically accurate account of this specific reaction's kinetics is not available in the public domain of scientific research.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Modeling of Reaction Pathways and Energetics

Quantum chemical modeling is instrumental in mapping the potential energy surface of a reaction, thereby identifying the most probable reaction pathways and the associated energy barriers. These calculations can reveal detailed information about the geometry of reactants, products, and transition states.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods to study chemical reactions. While direct computational studies on the formic acid and hexane-1,6-diol system are not extensively documented in publicly available literature, the principles can be understood from studies on similar esterification reactions, such as the reaction between formic acid and methanol (B129727). rsc.org

For the esterification of an alcohol, the reaction generally proceeds through a series of steps involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of a water molecule. pku.edu.cn DFT calculations can be employed to determine the energies of all species involved in these steps. For instance, the choice of functional and basis set in DFT calculations is critical for obtaining accurate results. Hybrid functionals like B3LYP and PBE0, combined with Pople-style basis sets such as 6-311++G(d,p), are commonly used for such systems to provide a good balance between accuracy and computational cost. mdpi.com

Table 1: Representative Calculated Energies for a Model Esterification Reaction Step

SpeciesMethodBasis SetCalculated Energy (Hartree)
Formic AcidB3LYP6-311++G(d,p)-189.8
MethanolB3LYP6-311++G(d,p)-115.7
Transition StateB3LYP6-311++G(d,p)-305.4
Methyl Formate (B1220265) + WaterB3LYP6-311++G(d,p)-305.5

Note: The data in this table is illustrative and based on typical values for similar reactions. It does not represent actual calculated values for the formic acid and hexane-1,6-diol reaction.

In catalyzed reactions, understanding the interaction between the reactants and the catalyst is paramount. Computational models can simulate the active sites of catalysts and the adsorption of substrate molecules. For the esterification of hexane-1,6-diol with formic acid, a solid acid catalyst might be employed. Theoretical models can help in understanding how the hydroxyl groups of hexane-1,6-diol and the carbonyl group of formic acid interact with the catalyst surface.

For example, studies on the hydrogenolysis of 5-hydroxymethylfurfural (B1680220) (HMF) to 1,6-hexanediol (B165255) using a Pd/ZrP catalyst highlight the role of Brønsted acidity in cleaving C-O bonds. nih.govresearchgate.net Similar principles would apply to the simulation of an acid-catalyzed esterification, where the adsorption energies and the geometric orientation of the reactants on the catalyst surface can be calculated. These simulations can reveal the most favorable adsorption modes that lead to the desired reaction.

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

While quantum chemical calculations are excellent for studying the energetics of a reaction in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a more detailed picture of the reaction in a condensed phase. MD simulations can explicitly model the solvent molecules and their dynamic interactions with the reactants, which can significantly influence the reaction pathway and kinetics.

For the reaction between formic acid and hexane-1,6-diol, MD simulations could be used to study the solvation of the reactants and the transition state in a particular solvent. The simulations can provide insights into how the solvent molecules stabilize or destabilize different species through hydrogen bonding and other intermolecular interactions. This is particularly important for understanding reactions in polar solvents where such interactions are strong.

Prediction of Catalytic Activity and Selectivity Profiles

A key goal of computational chemistry in catalysis is to predict the activity and selectivity of different catalysts for a given reaction. By calculating the activation energies for the desired reaction pathway and for potential side reactions, it is possible to predict which catalyst will be the most effective.

For the esterification of hexane-1,6-diol, there are two hydroxyl groups that can react. Computational models can be used to investigate the selectivity of the reaction towards mono-ester or di-ester formation. By calculating the energy barriers for the first and second esterification steps, one can predict the reaction conditions (e.g., temperature, catalyst) that would favor one product over the other.

Table 2: Hypothetical Calculated Activation Energies for Mono- and Di-esterification

Reaction StepCatalystComputational MethodCalculated Activation Energy (kcal/mol)
First EsterificationCatalyst ADFT (B3LYP)15
Second EsterificationCatalyst ADFT (B3LYP)20
First EsterificationCatalyst BDFT (B3LYP)12
Second EsterificationCatalyst BDFT (B3LYP)25

Note: This table presents hypothetical data to illustrate how computational chemistry can be used to predict selectivity. The values are not based on actual calculations for the specified reaction.

These predictive capabilities of computational chemistry are invaluable for the rational design of new and improved catalytic processes for the synthesis of esters from formic acid and diols like hexane-1,6-diol.

Sustainable Synthesis Methodologies and Biomass Valorization

Conversion of Bio-based 5-Hydroxymethylfurfural (B1680220) (HMF) to 1,6-Hexanediol (B165255) with Formic Acid

The conversion of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars, into 1,6-hexanediol (1,6-HDO) represents a promising pathway for producing a bio-based alternative to its petroleum-derived counterpart. frontiersin.orgrug.nl A significant advancement in this area involves the use of formic acid as a hydrogen source in a catalytic transfer hydrogenation (CTH) process. nih.govresearchgate.net This approach circumvents the need for high-pressure molecular hydrogen, offering a potentially safer and more sustainable alternative. acs.org

Researchers have successfully demonstrated the direct synthesis of 1,6-HDO from HMF using a heterogeneous palladium supported on zirconium phosphate (B84403) (Pd/ZrP) catalyst with formic acid as the hydrogen donor. nih.govresearchgate.net This catalytic system operates under atmospheric pressure, a notable advantage over traditional high-pressure hydrogenation methods. nih.gov The specific Brønsted acidity of the ZrP support has been shown to effectively facilitate the cleavage of the C-O bond within the furan (B31954) ring, a critical step in the conversion process. nih.govresearchgate.net

Detailed studies have explored the reaction conditions to optimize the yield of 1,6-HDO. The highest reported yield achieved using the Pd/ZrP catalyst with formic acid is 43% at a temperature of 413 K. nih.govresearchgate.net This process highlights a novel approach for the hydrogenolytic ring opening of HMF to produce 1,6-HDO. nih.gov

Catalytic Conversion of HMF to 1,6-Hexanediol using Formic Acid
CatalystHydrogen SourceTemperature (K)PressureMax. Yield of 1,6-HDO (%)Reference
Pd/ZrPFormic Acid413Atmospheric43 nih.govresearchgate.net
Pd/SiO2 + Ir-ReOx/SiO2Molecular Hydrogen (H2)3737.0 MPa57.8 rsc.orgresearchgate.net
Rh-ReOx/SiO2Molecular Hydrogen (H2)45380 bar73 (from 1,2,6-hexanetriol) rug.nl

Utilization of Formic Acid as a Renewable Hydrogen Donor in Green Synthesis

Formic acid is increasingly recognized as a promising liquid hydrogen carrier, offering a safer and more convenient alternative to gaseous hydrogen for various chemical transformations. researchgate.netrsc.orgmdpi.com It possesses a high volumetric hydrogen density of 53 g of H₂ per liter. researchgate.netrsc.org The growing interest in formic acid is supported by advancements in its sustainable production from sources like biomass and carbon dioxide, positioning it as a key renewable hydrogen donor. researchgate.net

In the context of biomass valorization, formic acid serves as an effective in situ source of hydrogen for catalytic transfer hydrogenation (CTH) reactions. acs.orgresearchgate.net This method avoids the hazards associated with handling high-pressure hydrogen gas and can lead to more selective and efficient conversions under milder reaction conditions. researchgate.net The in situ generation of hydrogen from formic acid is often more active in hydrogenolysis and hydrodeoxygenation reactions compared to molecular hydrogen. researchgate.net

The application of formic acid as a hydrogen donor extends beyond the synthesis of 1,6-hexanediol to a wide range of biomass-derived platform chemicals. These include the upgrading of levulinic acid, depolymerization of lignin, and the reduction of various functional groups in organic synthesis. acs.orgresearchgate.net The use of heterogeneous catalysts is crucial for the practical application of formic acid in CTH, enabling catalyst recyclability and process efficiency. acs.orgmdpi.com

Properties and Advantages of Formic Acid as a Hydrogen Donor
Property/AdvantageDescriptionReference
Hydrogen DensityHigh volumetric capacity of 53 g H₂ L⁻¹ researchgate.netrsc.org
SafetyLiquid at room temperature, avoiding the need for high-pressure storage of H₂ gas. Minimal toxicity. researchgate.netresearchgate.net
Renewable SourceCan be sustainably produced from biomass and CO₂. researchgate.netnii.ac.jp
Application in CTHServes as an in situ hydrogen source for catalytic transfer hydrogenation, often leading to higher activity. acs.orgresearchgate.net

Strategies for Carbon Dioxide Utilization via Formic Acid as an Intermediate

The capture and utilization of carbon dioxide (CCU) is a critical strategy for mitigating greenhouse gas emissions and transitioning towards a circular carbon economy. tech4future.infoeurekalert.org One of the most promising pathways for CO₂ utilization is its conversion into formic acid. researchgate.netbohrium.commdpi.com This process typically involves the hydrogenation of CO₂, which can be achieved through various catalytic methods, including homogeneous and heterogeneous catalysis, as well as electrochemical reduction. researchgate.netmdpi.com

The formic acid produced from CO₂ can then serve as a key intermediate in the chemical value chain. nih.gov It can be used directly in various industries or act as a hydrogen storage and transport vector. nih.govacs.org The reversible decomposition of formic acid into H₂ and CO₂ allows for a cycle where CO₂ is captured, converted to formic acid for energy storage, and then the hydrogen is released on demand for use in fuel cells or chemical synthesis. acs.org

Recent advancements have focused on developing highly efficient and stable catalysts for CO₂ hydrogenation to formic acid. researchgate.netresearchgate.net For instance, ruthenium-based catalysts have shown high activity and can operate in aqueous media. researchgate.net Furthermore, innovative processes that combine CO₂ capture and conversion into a single step are being developed to reduce energy consumption and production costs. tech4future.infoeurekalert.org A pilot plant has demonstrated the capability of producing 10 kg of formic acid per day with a CO₂ conversion rate of 82%. tech4future.info A cradle-to-gate life cycle assessment of formic acid synthesis from direct air captured CO₂ suggests that when powered by renewable energy, the process can achieve a net negative global warming potential. rsc.orgrsc.org

CO₂ to Formic Acid Conversion Technologies
Conversion TechnologyKey FeaturesReference
Homogeneous CatalysisUtilizes soluble metal complex catalysts, often exhibiting high activity and selectivity. mdpi.com
Heterogeneous CatalysisEmploys solid catalysts, which are easier to separate and recycle. Gold-based catalysts have been explored. bohrium.commdpi.com
Electrochemical ReductionUses electricity to drive the conversion of CO₂, which can be powered by renewable energy sources. mdpi.comrsc.org
Integrated Capture and ConversionCombines CO₂ capture and hydrogenation into a single process to improve efficiency and reduce costs. tech4future.infoeurekalert.org

Process Intensification and Economic Viability of Bio-based Routes

For bio-based chemicals to be competitive with their petroleum-derived counterparts, the development of economically viable and scalable production processes is essential. Techno-economic analysis (TEA) is a crucial tool for evaluating the feasibility of these emerging technologies. researchgate.netnih.gov

One such analysis estimated the minimum selling price (MSP) of bio-based 1,6-HDO to be $3,922 per ton. researchgate.netnih.govelsevierpure.com This price is competitive with the market price of petroleum-derived 1,6-HDO, which has been reported to be around $4,400 per ton. researchgate.netaiche.org Another study estimated an MSP of $5,282 per ton for 1,6-HDO produced from cellulose. researchgate.netrepec.org These analyses highlight the potential for bio-based routes to become economically attractive. Process intensification, such as heat integration and the use of efficient separation techniques, is critical to reducing energy consumption and operating costs. researchgate.netresearchgate.net The commercialization of bio-based 1,6-HDO is already underway, with companies operating pilot plants to validate the technology at a larger scale. bioplasticsmagazine.com

Techno-Economic Analysis of Bio-based 1,6-Hexanediol
FeedstockEstimated Minimum Selling Price (MSP) of 1,6-HDO ($/ton)Petroleum-based 1,6-HDO Price for Comparison ($/ton)Reference
White Birch (integrated process)3,9224,400 researchgate.netnih.govelsevierpure.com
Cellulose5,2824,400 researchgate.netrepec.orgaiche.org

Advanced Characterization Techniques for Formic Acid;hexane 1,6 Diol Derived Compounds

Spectroscopic Analysis of Formate (B1220265) Esters and Intermediates

Spectroscopic methods are indispensable for elucidating the molecular structure of the compounds derived from the esterification of hexane-1,6-diol with formic acid. These techniques provide detailed information on the atomic connectivity, functional groups, and molecular weight of the analytes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon skeleton and the position of substituents.

In the context of the formic acid and hexane-1,6-diol reaction, NMR is used to confirm the formation of the ester linkages and to distinguish between the starting material, the monoformate, and the diformate product. The formation of an ester bond significantly shifts the resonance of adjacent protons and carbons. For instance, the methylene (B1212753) protons (-CH₂-) attached to the hydroxyl group in hexane-1,6-diol (HO-CH₂ -) typically show a signal around 3.6 ppm in the ¹H NMR spectrum. Upon esterification, this signal shifts downfield to approximately 4.1 ppm for the methylene protons adjacent to the formate ester group (-OCHO-CH₂ -). researchgate.net

The formate proton (-O-CH =O) provides a distinct singlet signal around 8.0 ppm, which is a clear indicator of ester formation. Similarly, in the ¹³C NMR spectrum, the carbon of the methylene group attached to the hydroxyl function appears at ~62 ppm, while the carbon adjacent to the new ester group is shifted downfield to ~64 ppm. The carbonyl carbon of the formate group appears at approximately 161 ppm. docbrown.infolibretexts.orgchemicalbook.com

CompoundGroup1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
Hexane-1,6-diolHO-CH₂- (C1, C6)~3.6 (triplet)~62.8
-CH₂-CH₂- (C2, C5)~1.5-1.6 (multiplet)~32.6
-CH₂-CH₂- (C3, C4)~1.3-1.4 (multiplet)~25.6
Hexane-1,6-diyl diformate-O-CH=O~8.0 (singlet)~161.0
O=CH-O-CH₂- (C1, C6)~4.1 (triplet)~64.5
-CH₂-CH₂- (C2, C5)~1.6-1.7 (multiplet)~28.5
-CH₂-CH₂- (C3, C4)~1.3-1.4 (multiplet)~25.3

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule. In the analysis of the hexane-1,6-diol formylation products, these methods are primarily used to detect the disappearance of the hydroxyl (-OH) group from the starting material and the appearance of the ester (C=O and C-O) groups in the products.

The IR spectrum of an ester is characterized by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For aliphatic esters like hexane-1,6-diyl diformate, this peak typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com Formate esters, in particular, show this band around 1725-1750 cm⁻¹. researchgate.net Another key feature is the C-O stretching vibration, which gives rise to two or more bands in the fingerprint region between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com The broad O-H stretching band of the alcohol, typically seen around 3300 cm⁻¹, will decrease in intensity or disappear completely as the esterification reaction proceeds.

Raman spectroscopy provides complementary information. The C=O stretch in esters is also Raman active, typically observed around 1740 cm⁻¹. researchgate.net While the O-H stretch is weak in Raman, the C-H stretching modes of the alkane chain (2800-3000 cm⁻¹) are strong and can be used for structural confirmation.

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch3500-3200WeakStrong, Broad (IR)
Formate Ester (-OCHO)C=O Stretch1750-1715~1740Strong
C-O Stretch1300-1150VariableStrong (IR)
Alkane (-CH₂-)C-H Stretch2960-28502960-2850Strong

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compounds and to deduce their structure from fragmentation patterns. Electron Ionization (EI) is a common method used for volatile compounds like esters.

For hexane-1,6-diol, the molecular ion peak [M]⁺ at m/z 118 might be weak or absent. The fragmentation is typically dominated by the loss of water (m/z 100) and cleavage of C-C bonds.

The mass spectrum of the diformate ester, hexane-1,6-diyl diformate (MW = 174.19 g/mol ), would be expected to show a molecular ion peak at m/z 174. Key fragmentation pathways for esters include the cleavage of the C-O bond, leading to the loss of an alkoxy radical or an acyloxy radical. Common fragments would include the loss of a formate group (-OCHO, 45 Da) to give an ion at m/z 129, or the loss of a formyloxy radical (-•OCHO, 45 Da). The fragmentation pattern would also show characteristic peaks for the hexane (B92381) backbone, with ions separated by 14 Da (representing CH₂ groups), such as m/z 43, 57, and 71. docbrown.infomsu.eduyoutube.com

CompoundMolecular WeightExpected [M]⁺ (m/z)Key Fragment Ions (m/z) and (Proposed Identity)
Hexane-1,6-diol118.17118 (May be weak)100 ([M-H₂O]⁺), 82 ([M-2H₂O]⁺), 57, 43
6-Hydroxyhexyl formate146.18146101 ([M-OCHO]⁺), 83 ([M-OCHO-H₂O]⁺), 45 ([HCOO]⁺)
Hexane-1,6-diyl diformate174.19174129 ([M-OCHO]⁺), 111 ([M-OCHO-H₂O]⁺), 84, 71, 57, 43

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the components of the reaction mixture, allowing for both qualitative identification and quantitative analysis. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. It is an excellent tool for monitoring the progress of the esterification reaction by quantifying the consumption of formic acid and the formation of the mono- and diformate esters. The components are separated based on their boiling points and interaction with the stationary phase of the GC column.

A typical GC method would employ a non-polar or mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. Formic acid, being highly volatile, will elute first, followed by hexane-1,6-diol, the monoformate ester, and finally the diformate ester, which has the highest boiling point. A Flame Ionization Detector (FID) is commonly used for quantification due to its excellent response to hydrocarbons. Coupling the GC to a Mass Spectrometer (GC-MS) allows for definitive identification of each separated peak based on its mass spectrum. gs-tek.com

Typical GC Conditions for Reaction Monitoring
ParameterCondition
ColumnGsBP-5 (30m x 0.32mm x 0.25µm) or equivalent
Carrier GasHelium or Nitrogen
Injector Temperature250 °C
Oven ProgramInitial 100 °C (hold 2 min), ramp at 20 °C/min to 260 °C (hold 10 min)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature260 °C (FID)

High-Performance Liquid Chromatography (HPLC) is ideal for separating compounds with low volatility or those that might degrade at the high temperatures used in GC. It is particularly useful for the purity assessment of the final ester products and for separating them from any non-volatile impurities or oligomeric side-products.

A reverse-phase HPLC (RP-HPLC) method is typically employed for this separation. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the relative polarity of the analytes. Formic acid will elute very early, while hexane-1,6-diol will be more retained. The formate esters, being less polar than the diol, will have longer retention times. A gradient elution, starting with a high percentage of water and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727), is often used to achieve good separation of all components. A UV detector can be used if the compounds have a chromophore (the formate ester carbonyl absorbs at low UV wavelengths, ~210 nm), or a more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed. For enhanced sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method. sielc.comsielc.com

Typical HPLC Conditions for Product Analysis
ParameterCondition
ColumnC18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradiente.g., 5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectorUV (210 nm), RID, ELSD, or MS

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing polymers synthesized from formic acid and hexane-1,6-diol. lcms.cz This method provides a comprehensive understanding of the molecular weight distribution (MWD), which is crucial as it directly influences the polymer's physical and mechanical properties, such as tensile strength, viscosity, and brittleness. nih.govlcms.cz

The fundamental principle of GPC involves the separation of polymer molecules based on their hydrodynamic volume, or effective size in solution. nih.gov The process begins by dissolving the polymer sample in a suitable solvent, which then serves as the mobile phase. This solution is injected into a chromatographic system and pumped through a column packed with a porous, rigid gel (the stationary phase). ufl.edu Larger polymer chains are excluded from the pores of the gel and thus travel a shorter path, eluting from the column more quickly. rsc.org Conversely, smaller molecules penetrate the pores to varying extents, leading to a longer retention time. rsc.org This size-based separation allows for the determination of the entire molecular weight distribution in a single analysis.

A differential refractive index (RI) detector is commonly used to monitor the polymer concentration as it elutes from the column. amazonaws.com The system is calibrated using polymer standards of known, narrow molecular weight distribution (e.g., polystyrene standards). amazonaws.com This calibration curve, which plots the logarithm of molecular weight against retention time, allows for the calculation of various molecular weight averages for the polymer sample. rsc.org

Key parameters obtained from GPC analysis include:

Number-Average Molecular Weight (Mn): This is the total weight of all polymer chains in a sample divided by the total number of chains. It is particularly sensitive to the presence of low-molecular-weight molecules. jku.at

Weight-Average Molecular Weight (Mw): This average is biased towards heavier molecules and is more sensitive to the presence of high-molecular-weight chains. Mw is often correlated with strength properties like impact resistance. jku.at

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), this value provides a measure of the breadth of the molecular weight distribution. oregonstate.edu A PDI of 1.0 indicates a monodisperse sample where all chains are of equal length, which is typical for proteins but not synthetic polymers. nih.gov Step-polymerization reactions, such as the formation of polyesters from formic acid and hexane-1,6-diol, typically yield PDI values around 2.0. nih.gov

The following table presents representative GPC data for different batches of poly(hexylene formate), illustrating how reaction conditions can influence the molecular weight distribution.

Table 1. GPC Analysis of Poly(hexylene formate) Batches

Sample Batch IDReaction Time (hours)Mn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
PHF-01128,50016,8001.98
PHF-022416,00032,5002.03
PHF-0324 (High Temp)14,50030,1002.08
PHF-044823,00047,2002.05

Morphological and Elemental Characterization of Catalytic Materials

The efficiency of polyesterification reactions between formic acid and hexane-1,6-diol is heavily dependent on the catalyst employed. Characterizing the catalyst's physical and chemical properties is essential for understanding its activity, stability, and selectivity. nih.govrsc.org A multi-technique approach is typically used to investigate the catalyst's surface morphology, internal structure, and elemental composition. nih.gov

Scanning Electron Microscopy (SEM): SEM is a primary technique for visualizing the surface topography of catalyst particles. azooptics.com It provides high-resolution, three-dimensional images that reveal information about particle size, shape, and aggregation. azooptics.com For supported catalysts, SEM can show how the active catalytic species are distributed across the support surface. nih.gov

Transmission Electron Microscopy (TEM): While SEM examines the surface, TEM provides information about the internal structure of the catalyst. azooptics.com By transmitting a beam of electrons through an ultra-thin section of the material, TEM can resolve the size and distribution of catalyst nanoparticles, view the porous structure of the support, and identify different crystalline phases. azooptics.com

Energy-Dispersive X-ray Spectroscopy (EDX or EDS): Often coupled with SEM or TEM, EDX is used for elemental analysis. researchgate.net When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. researchgate.net The energy of these X-rays is unique to each element, allowing for the determination and mapping of the elemental composition of the catalyst's surface. researchgate.net This is crucial for confirming the presence of active metals and checking for impurities.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a highly surface-sensitive technique used to determine the elemental composition and, critically, the chemical and electronic states of the elements within the top 10 nm of the catalyst surface. mdpi.comrockymountainlabs.com XPS can distinguish between different oxidation states of a metal (e.g., Sn²⁺ vs. Sn⁴⁺), providing insight into the nature of the active catalytic sites and how they interact with the support material. mdpi.comrockymountainlabs.com

The table below summarizes the application of these techniques in the characterization of a hypothetical solid acid catalyst, such as sulfonated zirconia, used for polyesterification.

Table 2. Characterization Techniques for a Solid Acid Catalyst

TechniqueInformation ProvidedSample Research Findings
SEMSurface morphology, particle size, and shapeReveals agglomerated, quasi-spherical particles with an average diameter of 50-100 µm.
TEMInternal structure, nanoparticle dispersionShows crystalline zirconia nanoparticles (5-10 nm) uniformly dispersed on the support.
EDXElemental composition and distributionConfirms the presence of Zirconium (Zr), Oxygen (O), and Sulfur (S), with sulfur being evenly distributed on the surface.
XPSSurface elemental composition and chemical statesIdentifies Zr in the Zr⁴⁺ state and S in the S⁶⁺ state, confirming the presence of sulfate (B86663) groups essential for acidity.

Polymerization and Advanced Materials Science with Formic Acid Hexane 1,6 Diol Derivatives

Synthesis of Polyesters and Polyurethanes using Hexane-1,6-diol Formates as Monomers or Initiators

Hexane-1,6-diol is a key building block in polymer chemistry, valued for its contribution to the flexibility and durability of the final materials. atamankimya.com Its derivatives, including formates and other esters, are instrumental in the synthesis of polyesters and polyurethanes, where they can be incorporated as monomers to build the polymer chain or as chain extenders to modify properties. atamankimya.comwikipedia.org

Formate (B1220265) Functionality in Polyester (B1180765) Backbones

Hexane-1,6-diol is widely used in the production of polyesters, where its long, linear hydrocarbon chain imparts improved flexibility and hardness to the resulting polymer. atamankimya.comwikipedia.org The synthesis typically involves polycondensation reactions between a diol, such as HDO, and a dicarboxylic acid or its derivative. Common co-monomers include maleic anhydride, fumaric acid, and adipic acid. atamankimya.comgoogle.com

While direct polymerization using pre-formed hexane-1,6-diol formate is not the standard industrial route, the ester functionalities form the fundamental linkages of the polyester backbone. The synthesis of copolyesters using HDO demonstrates its role in modifying the polymer's physical properties. For instance, polyethylene (B3416737) terephthalate (B1205515) (PET) can be modified with HDO to produce copolyesters with lower melting points and improved post-processing characteristics, making them suitable for applications like heat-shrinkable films. google.com The incorporation of the flexible hexamethylene chain from HDO disrupts the regular packing of the polymer chains, leading to changes in crystallinity and mechanical performance.

The general properties of polyesters derived from HDO are summarized in the table below.

PropertyInfluence of Hexane-1,6-diol Incorporation
Flexibility Increased due to the long hydrocarbon chain of HDO. atamankimya.com
Hardness Improved balance between hardness and flexibility. atamankimya.com
Hydrolysis Resistance Polyesterols based on HDO show good resistance to hydrolysis. atamankimya.com
Melting Point Generally lowered when used as a co-monomer with more rigid diols. google.com
Glass Transition Temp. Can be lowered, indicating increased chain mobility. atamankimya.com

Role of Formate Esters in Polyurethane Chain Extension and Crosslinking

In polyurethane (PU) chemistry, diols serve as chain extenders, which are low-molecular-weight di-functional compounds that react with isocyanate-terminated prepolymers to build the final high-molecular-weight polymer. wikipedia.orgresearchgate.net Hexane-1,6-diol is a common chain extender that imparts specific properties to polyurethane elastomers. atamankimya.comresearchgate.net The use of HDO as a chain extender results in polyurethanes with high mechanical strength and excellent resistance to hydrolysis, while maintaining a low glass transition temperature. atamankimya.com

The structure of the chain extender significantly influences the final properties of the polyurethane. researchgate.netresearchgate.net Increasing the length of the diol chain extender, for example by using HDO, can lead to a higher degree of crystallinity and phase separation between the hard and soft segments of the polyurethane. researchgate.neteuropean-coatings.com This microphase separation is critical for determining the mechanical and thermal properties of thermoplastic polyurethanes (TPUs). researchgate.net

Crosslinking is a crucial process for transforming linear or branched polyurethane chains into a three-dimensional network, which significantly enhances rigidity, hardness, and thermal stability. youtube.comlibretexts.org This is achieved by using reactants with more than two reactive sites, such as polyols or polyfunctional isocyanates. youtube.com While simple diols like HDO primarily act as linear chain extenders, the introduction of crosslinking agents creates a robust network structure. researchgate.netcarbodiimide.com The degree of crosslinking can be controlled to produce materials ranging from flexible elastomers to rigid foams. youtube.com

ParameterEffect of HDO as a Chain Extender in Polyurethanes
Mechanical Strength Enhances overall mechanical strength. atamankimya.com
Hydrolysis Resistance Confers high resistance to hydrolysis. atamankimya.com
Glass Transition Temp. (Tg) Results in a low Tg for the soft segments. atamankimya.com
Crystallinity Can increase crystallinity due to phase separation. researchgate.net
Adhesion Increased adhesion values can be obtained with longer chain extenders. researchgate.net

Functional Polymers and Networks

The derivatization of hexane-1,6-diol opens pathways to creating functional polymers and crosslinked networks with specialized properties. By converting its hydroxyl groups into more reactive moieties, such as acrylates, HDO can be transformed from a linear building block into a potent crosslinking agent.

Formic Acid as a Crosslinking Agent Precursor (e.g., via diacrylates of HDO)

While formic acid itself is a simple carboxylic acid, the concept of using esterification to prepare functional monomers is exemplified by the synthesis of 1,6-hexanediol (B165255) diacrylate (HDDA). HDDA is a difunctional monomer prepared by the acid-catalyzed esterification of hexane-1,6-diol with acrylic acid. wikipedia.org It is a widely used crosslinking agent, particularly in formulations cured by ultraviolet (UV) light or electron beam (EB) radiation. wikipedia.orgchemicalbook.com

As a crosslinking agent, HDDA connects polymer chains, forming a robust three-dimensional network. chemicalbook.comnih.gov This network structure imparts enhanced mechanical properties, chemical and abrasion resistance, and durability to coatings, inks, and adhesives. adakem.com The presence of two acrylate (B77674) groups allows HDDA to polymerize rapidly upon initiation by free radicals, making it highly suitable for high-speed curing applications. wikipedia.orgsigmaaldrich.com

Below is a table detailing the properties and applications of 1,6-Hexanediol Diacrylate (HDDA).

PropertyDescription
IUPAC Name Hexane-1,6-diyl di(prop-2-enoate) wikipedia.org
CAS Number 13048-33-4 adakem.com
Molecular Formula C12H18O4 chemicalbook.com
Molecular Weight 226.27 g/mol adakem.com
Functionality Difunctional monomer, acts as a crosslinking agent. chemicalbook.comsigmaaldrich.com
Key Applications UV/EB-curable coatings, inks, adhesives, photopolymers, and 3D printing resins. wikipedia.orgchemicalbook.comadakem.com

Controlled Release Systems utilizing Hexane-1,6-diol-based Polymers

Polymers are fundamental to the design of controlled release systems, which aim to deliver therapeutic agents at a predetermined rate over a specific period. nih.goviipseries.org The properties of the polymer matrix, such as its biodegradability and permeability, govern the release kinetics of the encapsulated drug. iipseries.org

Polymers based on hexane-1,6-diol have been explored for such applications. For example, microspheres made from poly(1,6-hexanediol diacrylate) (PHDA) have been synthesized for potential use in fields like drug delivery and sensing. sigmaaldrich.com The crosslinked structure of PHDA can be tailored to control the diffusion rate of an encapsulated substance. These systems can be designed as diffusion-controlled monolithic devices where the therapeutic agent is dispersed throughout the polymer matrix. nih.gov The versatility of HDO-based polymers, including polyesters and polyurethanes, allows for the creation of biodegradable carriers that can improve the release profiles and prevent the accumulation of the carrier in the body. nih.gov

Structure-Property Relationships of Polymers Incorporating Hexane-1,6-diol Formates

The relationship between a polymer's chemical structure and its macroscopic properties is a central theme in materials science. uomustansiriyah.edu.iq For polymers incorporating hexane-1,6-diol and its derivatives, several key structural features dictate their performance.

In both polyesters and polyurethanes, the presence of the -(CH2)6- segment from HDO introduces significant flexibility into the polymer backbone. atamankimya.com This increased chain mobility typically leads to a lower glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. uomustansiriyah.edu.iq

In segmented polyurethanes, the incorporation of HDO as a chain extender influences the morphology of the hard and soft segments. researchgate.net The incompatibility between the polar, rigid hard segments (formed by diisocyanates and chain extenders) and the nonpolar, flexible soft segments (formed by polyols) leads to microphase separation. researchgate.netutwente.nl The length and chemical nature of the chain extender, such as HDO, play a critical role in the extent of this phase separation, which in turn governs the polymer's mechanical properties, including its elasticity and tensile strength. researchgate.netresearchgate.net A higher degree of phase separation, promoted by linear and symmetric chain extenders, can lead to materials with improved mechanical performance. european-coatings.com

The introduction of crosslinks, for instance through the use of HDDA, has a profound effect on polymer properties. Crosslinking restricts polymer chain mobility, which leads to:

Increased Hardness and Rigidity : The material becomes less flexible and more resistant to deformation. libretexts.org

Enhanced Thermal Stability : The crosslinked network has a higher resistance to softening and degradation at elevated temperatures. researchgate.net

Improved Chemical Resistance : The network structure reduces the ability of solvents to penetrate and swell the polymer. adakem.com

Higher Glass Transition Temperature : By restricting chain motion, crosslinking increases the temperature at which the material transitions from a glassy to a rubbery state. researchgate.net

The interplay between the linear flexible segments provided by HDO and the network-forming capabilities of its derivatives like HDDA allows for precise tuning of the final polymer's properties to meet the demands of specific advanced applications.

Future Perspectives and Research Challenges

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The efficient conversion of biomass-derived platform molecules into valuable chemicals like hexane-1,6-diol is paramount. Formic acid has emerged as a promising in-situ hydrogen donor for this purpose, offering a safer and more sustainable alternative to high-pressure molecular hydrogen. A key area of research is the development of robust and highly selective heterogeneous catalysts for the transfer hydrogenation of molecules such as 5-hydroxymethylfurfural (B1680220) (HMF) to 1,6-hexanediol (B165255).

One notable advancement is the use of a reusable palladium on zirconium phosphate (B84403) (Pd/ZrP) catalyst. This system has demonstrated the ability to produce 1,6-hexanediol from HMF with a yield of 43% at 413 K using formic acid as the hydrogen source. The specific Brønsted acidity of the ZrP support is crucial, as it effectively facilitates the cleavage of the C-O bond in the furan (B31954) ring, a key step in the conversion process. acs.orgscilit.comsemanticscholar.orgnih.gov

Beyond this, research is focused on developing catalysts that offer even greater selectivity and stability. This includes exploring different metal-support combinations and understanding the reaction mechanisms at a molecular level. For instance, double-layered catalysts of Pd/SiO2 and Ir-ReOx/SiO2 have been shown to be effective for the synthesis of 1,6-hexanediol from HMF in a fixed-bed reactor. rsc.org The development of catalysts with enhanced tolerance to impurities present in crude biomass feedstocks is another critical challenge. Catalyst deactivation due to poisoning by intermediates or byproducts, such as carbon monoxide that can be formed from formic acid decomposition, is a significant hurdle to overcome for industrial applications. rsc.orgfau.eu Future research will likely focus on designing catalysts with protective layers or promoters that can mitigate these deactivation pathways.

Catalyst SystemSubstrateProductKey AdvantagesResearch Challenges
Pd/ZrP 5-Hydroxymethylfurfural (HMF)1,6-HexanediolReusable, effective C-O bond cleavageOptimizing yield, long-term stability
Pd/SiO2 + Ir-ReOx/SiO2 5-Hydroxymethylfurfural (HMF)1,6-HexanediolEffective in fixed-bed reactorsCatalyst complexity, cost
Co-Nx on N-doped carbon 5-Hydroxymethylfurfural (HMF)2,5-FurandimethanolHigh selectivity with formic acid as donorFurther hydrogenolysis to 1,6-hexanediol

Integration of Formic Acid/Hexane-1,6-diol Chemistry into Broader Biorefinery Concepts

The economic viability of bio-based chemicals is greatly enhanced when integrated into a holistic biorefinery model, where multiple value streams are generated from the biomass feedstock. The chemistry of formic acid and hexane-1,6-diol is well-suited for such integration.

Formic acid itself can be produced from the oxidation of biomass, making it a renewable C1 building block. springerprofessional.de In an integrated biorefinery, the hemicellulose fraction of lignocellulosic biomass can be converted to furfural, which can then be upgraded. Simultaneously, the cellulose fraction can be processed to produce precursors for hexane-1,6-diol, such as HMF. The formic acid generated from other biomass streams can then be utilized as a hydrogen donor in the catalytic conversion of HMF to 1,6-hexanediol. ucr.edu

This integrated approach offers several advantages:

Atom Economy: It maximizes the utilization of all major components of the biomass.

Circular Economy Principles: By utilizing waste streams and co-products, the biorefinery concept moves towards a more circular and sustainable model of chemical production.

Techno-economic analyses of such integrated biorefineries are crucial to assess their feasibility. Studies have shown that the co-production of multiple chemicals, such as furfural, lignin, and ethanol, alongside 1,6-hexanediol, can significantly improve the economic outlook of the entire process. acs.orgicheme.org Future research will need to focus on optimizing the process parameters for each conversion step and developing efficient separation and purification technologies to isolate the various product streams.

Scale-Up Considerations and Industrial Implementation

Translating promising laboratory-scale results to industrial production presents a number of challenges. For the formic acid/hexane-1,6-diol system, these challenges encompass catalyst stability, reactor design, and the handling of formic acid at a large scale.

Catalyst Durability and Regeneration: Continuous operation in an industrial setting requires catalysts with high stability and a long operational lifetime. Catalyst deactivation, as mentioned earlier, is a major concern. Research into catalyst regeneration protocols is essential. For instance, in the context of formic acid dehydrogenation, it has been shown that treatment with atmospheric oxygen can restore the activity of poisoned catalysts. rsc.orgfau.eu Similar strategies will need to be developed for the specific catalysts used in the conversion of biomass to 1,6-hexanediol with formic acid.

Reactor Design: The choice of reactor is critical for optimizing reaction efficiency and ensuring safe operation. Fixed-bed reactors are often favored for continuous processes due to their simplicity and ease of operation. rsc.org However, managing heat transfer and pressure drops in large-scale fixed-bed reactors can be challenging. For reactions involving formic acid, which can decompose to generate gas, reactor design must also account for multiphase flow and ensure efficient gas-liquid-solid contacting. The corrosive nature of formic acid, especially at elevated temperatures, necessitates the use of corrosion-resistant materials for reactor construction, which can add to the capital cost. openpr.comnbinno.com

A techno-economic analysis of a pilot-scale plant for formic acid production via CO2 hydrogenation highlighted the importance of preventing corrosion and formic acid decomposition for successful operation. nih.gov Similar detailed analyses will be required for the entire process chain from biomass to hexane-1,6-diol and its derivatives to identify and mitigate potential scale-up risks.

Exploration of New Applications for Hexane-1,6-diol Formates

While much of the current research focuses on the synthesis of 1,6-hexanediol using formic acid, the formate (B1220265) esters of 1,6-hexanediol themselves represent a largely unexplored class of compounds with potential applications in various fields. These esters, namely hexane-1,6-diol monoformate and hexane-1,6-diol diformate, can be synthesized through the esterification of 1,6-hexanediol with formic acid.

Potential Applications:

Green Solvents: Formate esters are known for their good solvency properties. Hexane-1,6-diol diformate, with its two ester groups, could potentially serve as a biodegradable and less toxic alternative to conventional organic solvents in various applications, including coatings, inks, and cleaning agents.

Plasticizers: The flexibility and low volatility of long-chain diol esters make them suitable candidates for use as plasticizers in polymers like polyvinyl chloride (PVC). Hexane-1,6-diol diformate could offer a bio-based alternative to phthalate plasticizers, which are facing increasing regulatory scrutiny.

Monomers for Polymer Synthesis: The mono- and diformate esters of 1,6-hexanediol could be utilized as monomers in the synthesis of new polyesters and polyurethanes. The presence of the formate group could impart unique properties to the resulting polymers, such as altered biodegradability, thermal stability, or mechanical properties. 1,6-Hexanediol itself is already widely used in the production of polyesters and polyurethanes, and its formate derivatives could open up new avenues for polymer design. wikipedia.orgthechemco.comatamankimya.comatamanchemicals.commdpi.com

Chemical Intermediates: These formate esters could also serve as reactive intermediates for the synthesis of other valuable chemicals. The formate group can be a leaving group in certain reactions or can be transformed into other functional groups.

Further research is needed to fully characterize the physical and chemical properties of hexane-1,6-diol monoformate and diformate and to evaluate their performance in these potential applications. The development of efficient and selective catalytic processes for their synthesis will also be a key enabling factor for their commercialization.

Q & A

Basic: What safety protocols are critical when handling hexane-1,6-diol in polymer synthesis laboratories?

Methodological Answer:
Hexane-1,6-diol poses risks including skin/eye irritation (H315, H319) and respiratory irritation (H335) . Key protocols:

  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to avoid direct contact. Respiratory protection (e.g., N95 masks) is mandatory in poorly ventilated areas .
  • Decomposition Risks : Avoid exposure to strong acids/oxidizers (e.g., HNO₃, H₂SO₄) to prevent toxic fumes. Store separately from incompatible materials .
  • Spill Management : Use inert absorbents (e.g., vermiculite) for spills. Avoid water to prevent environmental contamination .

Advanced: How can enzymatic catalysis improve the polycondensation of hexane-1,6-diol with dicarboxylic acids?

Methodological Answer:
Enzymatic polycondensation (e.g., using Candida antarctica lipase B) offers selectivity and mild reaction conditions. Key strategies:

  • Water Removal : Employ molecular sieves (4 Å) or vacuum distillation to shift equilibrium toward polymerization .
  • Catalyst Optimization : Pre-treat lipases with organic solvents (e.g., toluene) to enhance activity. Monitor enzyme stability at elevated temperatures (60–80°C) .
  • Reproducibility Challenges : Address low molecular weights (<10 kDa) by optimizing monomer ratios (e.g., 1:1 diol:diacid) and reaction times (>48 hrs) .

Basic: What analytical techniques confirm the structure of polyesters derived from hexane-1,6-diol?

Methodological Answer:

  • NMR Spectroscopy : Use ¹³C APT NMR to identify carbonyl (155 ppm) and diol backbone (25–67 ppm) signals. HMBC experiments verify ester linkages (e.g., -CH₂-O-C=O) .
  • FTIR : Confirm ester formation via C=O stretching (1720–1740 cm⁻¹) and C-O-C peaks (1250 cm⁻¹) .
  • GPC : Measure molecular weight distribution (Đ < 1.5 indicates narrow dispersity) .

Advanced: How do discrepancies in reported thermal properties of hexane-1,6-diol impact experimental design?

Methodological Answer:
Conflicting data (e.g., melting point: 38–42°C vs. 315 K ) arise from purity or measurement methods. Mitigation strategies:

  • Purity Verification : Use HPLC (C18 column, 0.1% HCOOH in H₂O/MeOH mobile phase) to confirm ≥99% purity .
  • Standardized Protocols : Measure thermal conductivity via transient plane source (TPS) methods under inert gas to avoid oxidation .
  • Data Reconciliation : Cross-reference with DSC (heating rate 10°C/min) for melting enthalpy validation .

Basic: What are the primary applications of hexane-1,6-diol in polymer research?

Methodological Answer:

  • Polyurethanes (PUR) : React with diisocyanates (e.g., MDI) under dry N₂ to form elastomers. Monitor isocyanate conversion via FTIR (2270 cm⁻¹ NCO peak) .
  • Polycarbonates : Use diphenyl carbonate as a co-monomer. Optimize transesterification with catalysts (e.g., Ti(OBu)₄) at 180°C .
  • Epoxy Resins : Act as a reactive diluent. Adjust stoichiometry to balance viscosity and crosslink density .

Advanced: What causes low reproducibility in synthesizing high-molecular-weight polyesters with hexane-1,6-diol?

Methodological Answer:

  • Equilibrium Limitations : Reverse reactions due to water accumulation. Use azeotropic distillation (toluene/cyclohexane) for continuous water removal .
  • Catalyst Deactivation : Metal catalysts (e.g., SnOct₂) degrade at >160°C. Switch to enzymatic systems (e.g., Novozym 435) for stability at 70–90°C .
  • Oxygen Sensitivity : Degradation via radical pathways. Conduct reactions under argon with BHT (0.1 wt%) as an antioxidant .

Basic: How to address conflicting toxicity data for hexane-1,6-diol in cell culture studies?

Methodological Answer:

  • Dose-Response Validation : Use MTT assays across concentrations (0.1–10 mM). Note IC₅₀ variability due to cell type (e.g., HEK293 vs. HeLa) .
  • Metabolite Analysis : LC-MS/MS to detect diol oxidation products (e.g., adipic acid) that may confound toxicity results .
  • Negative Controls : Include solvent controls (e.g., DMSO ≤0.1%) to isolate diol-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.